Glutathione Disulfide-13C4,15N2 Ammonium Salt Glutathione Disulfide-13C4,15N2 Ammonium Salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC16664351
InChI: InChI=1S/C20H32N6O12S2/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38)/t9-,10-,11-,12-/m0/s1/i5+1,6+1,15+1,16+1,23+1,24+1
SMILES:
Molecular Formula: C20H32N6O12S2
Molecular Weight: 618.6 g/mol

Glutathione Disulfide-13C4,15N2 Ammonium Salt

CAS No.:

Cat. No.: VC16664351

Molecular Formula: C20H32N6O12S2

Molecular Weight: 618.6 g/mol

* For research use only. Not for human or veterinary use.

Glutathione Disulfide-13C4,15N2 Ammonium Salt -

Specification

Molecular Formula C20H32N6O12S2
Molecular Weight 618.6 g/mol
IUPAC Name (2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(hydroxycarbonyl(113C)methyl(15N)amino)-3-oxopropyl]disulfanyl]-1-(hydroxycarbonyl(113C)methyl(15N)amino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C20H32N6O12S2/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38)/t9-,10-,11-,12-/m0/s1/i5+1,6+1,15+1,16+1,23+1,24+1
Standard InChI Key YPZRWBKMTBYPTK-IXOPVCMUSA-N
Isomeric SMILES C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)[15NH][13CH2][13C](=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)[15NH][13CH2][13C](=O)O)[C@@H](C(=O)O)N
Canonical SMILES C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N

Introduction

Structural and Chemical Properties

Glutathione Disulfide-13C4,15N2 Ammonium Salt is the oxidized dimeric form of glutathione, where two glutathione molecules are linked via a disulfide bond. The isotopic labeling replaces four carbon atoms with 13C^{13}\text{C} and two nitrogen atoms with 15N^{15}\text{N}, enhancing its detectability in isotopic enrichment assays . Key physicochemical properties include:

PropertyValueSource
Molecular Weight618.59 g/mol
AppearanceWhite to Brown Solid
Melting Point>149°C (decomposition)
SolubilitySlightly soluble in water; very slightly soluble in methanol (heated); slightly soluble in chloroform
StabilityHygroscopic; requires storage at -20°C

The ammonium salt formulation improves solubility in aqueous buffers, facilitating its use in biological assays . The disulfide bond (SS-\text{S}-\text{S}-) is redox-active, enabling participation in thiol-disulfide exchange reactions critical to cellular antioxidant defenses .

Synthesis and Production

The synthesis of Glutathione Disulfide-13C4,15N2 Ammonium Salt involves enzymatic or chemical oxidation of isotopically labeled glutathione. Key steps include:

  • Isotope Incorporation: Glutathione is biosynthesized using 13C^{13}\text{C}-labeled glucose and 15N^{15}\text{N}-labeled ammonium salts in microbial cultures, ensuring uniform isotopic distribution .

  • Oxidation: The reduced glutathione (GSH) is oxidized to glutathione disulfide (GSSG) using hydrogen peroxide or enzymatic catalysts like glutathione peroxidase .

  • Salt Formation: The product is precipitated as an ammonium salt to enhance stability and solubility .

Commercial production is typically "made to order" due to the specialized isotopic labeling, with lead times ranging from 3–4 weeks .

Applications in Research

Metabolic Tracing

The compound’s isotopic labels allow precise tracking of glutathione redox dynamics. For example, in in vitro models of oxidative stress, researchers quantify the ratio of reduced (GSH) to oxidized (GSSG) glutathione to assess cellular redox status . The 13C^{13}\text{C} and 15N^{15}\text{N} labels enable differentiation between endogenous and exogenous glutathione pools in mass spectrometry .

Analytical Standards

As a certified reference material, it calibrates LC-MS/MS systems for glutathione quantification in biological samples. A protocol from Michigan State University details its use in metabolite extraction from tissues, followed by derivatization and analysis via reverse-phase chromatography .

Disease Research

Alterations in glutathione homeostasis are implicated in neurodegenerative diseases (e.g., Parkinson’s) and cancer. Studies using this compound have elucidated mechanisms by which glutathione dysregulation promotes mitochondrial dysfunction and apoptosis .

VendorQuantityPriceDelivery TimeSource
CymitQuimica250 µg524.00 €3–4 weeks
Biomall2.5 mg₹523,160.003–4 weeks
LGC StandardsCustomQuote-basedVariable

Due to its classification as a "controlled product," purchasers may require permits or biosafety certifications .

Analytical Protocols

The Michigan State University protocol (MSU_MSMC_012) outlines a standardized method for glutathione analysis :

  • Sample Preparation: Tissues are homogenized in 0.1% formic acid/methanol, followed by centrifugation to precipitate proteins.

  • Derivatization: Supernatants are treated with iodoacetamide to stabilize thiol groups.

  • LC-MS/MS Analysis: Separation is achieved using a C18 column, with detection via multiple reaction monitoring (MRM).

This protocol reports a limit of quantification (LOQ) of 0.1 pmol/mg tissue, ensuring high sensitivity for glutathione disulfide detection .

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey Differences
Glutathione (GSH)C10H17N3O6S\text{C}_{10}\text{H}_{17}\text{N}_{3}\text{O}_{6}\text{S}Reduced form; lacks isotopic labels
CysteineC3H7NO2S\text{C}_{3}\text{H}_{7}\text{NO}_{2}\text{S}Precursor to GSH; no disulfide bond
N-Acetylcysteine (NAC)C5H9NO3S\text{C}_{5}\text{H}_{9}\text{NO}_{3}\text{S}Thiol donor; non-isotopic

Future Directions

Recent advancements in stable isotope-resolved metabolomics (SIRM) are expanding applications of Glutathione Disulfide-13C4,15N2 Ammonium Salt. Emerging studies focus on its use in:

  • Mapping glutathione flux in tumor microenvironments.

  • Developing targeted antioxidants for neurodegenerative diseases.

  • Validating redox biomarkers in clinical diagnostics .

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